![molecular formula C11H7ClN4O2 B2855751 2-Chloro-N-(4-cyano-3-methylisoxazol-5-YL)nicotinamide CAS No. 478043-92-4](/img/structure/B2855751.png)
2-Chloro-N-(4-cyano-3-methylisoxazol-5-YL)nicotinamide
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Description
Molecular Structure Analysis
The molecular formula of 2-Chloro-N-(4-cyano-3-methylisoxazol-5-YL)nicotinamide is C11H7ClN4O2. It has an average mass of 262.652 Da and a monoisotopic mass of 262.025757 Da .Physical And Chemical Properties Analysis
The molecular formula of 2-Chloro-N-(4-cyano-3-methylisoxazol-5-YL)nicotinamide is C11H7ClN4O2. It has an average mass of 262.652 Da and a monoisotopic mass of 262.025757 Da .Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes such as succinate dehydrogenase and VEGFR2/VEGFR3 . These enzymes play crucial roles in cellular respiration and angiogenesis, respectively.
Mode of Action
For instance, one compound was found to bind to the enzyme succinate dehydrogenase in mitochondria, inhibiting fungal respiration .
Biochemical Pathways
Inhibition of succinate dehydrogenase would affect the citric acid cycle and oxidative phosphorylation, leading to decreased atp production .
Result of Action
Inhibition of succinate dehydrogenase could potentially lead to the death of fungal cells due to energy deprivation .
properties
IUPAC Name |
2-chloro-N-(4-cyano-3-methyl-1,2-oxazol-5-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN4O2/c1-6-8(5-13)11(18-16-6)15-10(17)7-3-2-4-14-9(7)12/h2-4H,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTTQYTLIKSFZJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C#N)NC(=O)C2=C(N=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(4-cyano-3-methylisoxazol-5-YL)nicotinamide |
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